molecular formula C21H25N5O3S2 B11621612 9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11621612
M. Wt: 459.6 g/mol
InChI Key: IYDDHRIMUURVAT-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidin-5-ylidene and morpholin-4-ylpropyl groups. Common reagents and conditions used in these reactions include:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This step may involve the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the thiazolidin-5-ylidene group: This step may involve the reaction of the core structure with a thiazolidinone derivative under mild heating.

    Addition of the morpholin-4-ylpropyl group: This step may involve nucleophilic substitution reactions using morpholine and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group may be susceptible to oxidation under appropriate conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl groups may be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and thiazolidin-5-ylidene groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects may involve interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(9-Methyl-3,9-diazaspiro[5.5]undec-3-yl)benzenamine: A structurally related compound with similar functional groups.

    Other pyrido[1,2-a]pyrimidin-4-one derivatives: Compounds with variations in the substituents on the core structure.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique properties and applications compared to similar compounds.

Properties

Molecular Formula

C21H25N5O3S2

Molecular Weight

459.6 g/mol

IUPAC Name

(5Z)-3-methyl-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H25N5O3S2/c1-14-5-3-8-26-18(14)23-17(22-6-4-7-25-9-11-29-12-10-25)15(19(26)27)13-16-20(28)24(2)21(30)31-16/h3,5,8,13,22H,4,6-7,9-12H2,1-2H3/b16-13-

InChI Key

IYDDHRIMUURVAT-SSZFMOIBSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NCCCN4CCOCC4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NCCCN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.